molecular formula C21H16ClN3O2S B2473896 N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 895015-48-2

N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2473896
CAS No.: 895015-48-2
M. Wt: 409.89
InChI Key: GWWNUXFRAYLHCA-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a 4-chlorobenzo[d]thiazol-2-yl group, a 4-methoxybenzamide core, and a pyridin-3-ylmethyl substituent. Its structure integrates aromatic heterocycles (benzothiazole and pyridine) and polar functional groups (chloro, methoxy, and amide), which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-16-9-7-15(8-10-16)20(26)25(13-14-4-3-11-23-12-14)21-24-19-17(22)5-2-6-18(19)28-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWNUXFRAYLHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced by methylation of the benzothiazole derivative using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Pyridinylmethyl Group: The final step involves the coupling of the methoxy-substituted benzothiazole with pyridin-3-ylmethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiproliferative activities.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammation and cancer cell proliferation.

    Pathways Involved: It may inhibit key signaling pathways such as the COX (cyclooxygenase) pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Key Analogues:

Compound Name Substituents on Benzothiazole Additional Features Key Findings
N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) 4-Cl Simple benzamide Higher melting point (202–212°C) due to Cl’s electron-withdrawing effect .
GB1 () 4-Cl Thiazolidinedione warhead Demonstrated histone-binding activity; Cl enhances lipophilicity .
TOZ5 () 4-OCH₃, 7-morpholino Fluorinated benzamide 4-OCH₃ improves solubility; morpholino enhances pharmacokinetics .
Target Compound 4-Cl, 4-OCH₃ Pyridin-3-ylmethyl group Predicted dual modulation of solubility and target affinity (inferred).

Analysis :

  • The 4-methoxy group (as in TOZ5) counterbalances lipophilicity by introducing polarity, which may improve bioavailability .

Select Examples:

Compound Name/ID Biological Target/Activity Structural Features Reference Findings
GB3 () Histone-binding via thiazolidinedione 4-Cl, thiazolidinedione 55% yield; high thermal stability (m.p. >300°C) due to Cl and conjugated systems .
Compound 50 () NF-κB signal potentiation Aminothiazole scaffold Enhanced TLR adjuvant activity via prolonged NF-κB activation .
TOZ7 () PET imaging (fluorinated tracer) 4-OCH₃, 7-morpholino, 3-NO₂ 42% yield; nitro group aids in radiolabeling .

Implications for the Target Compound :

  • The combination of chloro (electron-withdrawing) and methoxy (electron-donating) groups may optimize electronic effects for enzyme inhibition or receptor binding.
  • The pyridin-3-ylmethyl group could mimic bioactive amines in pharmacophores targeting kinases or G-protein-coupled receptors, as seen in multitarget ligands () .

Spectral Data Trends:

Feature Target Compound (Predicted) 1.2e () GB1 ()
¹H NMR (Amide NH) ~10.5–11.0 ppm (deshielded) 10.8 ppm (broad singlet) 10.5 ppm
¹³C NMR (C=O) ~165–168 ppm 165.2 ppm 167.3 ppm
IR (C-Cl) ~750 cm⁻¹ 745 cm⁻¹ 760 cm⁻¹

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, interactions with cyclooxygenase enzymes, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide structure with several functional groups:

  • 4-chlorobenzo[d]thiazole moiety
  • Methoxy group
  • Pyridin-3-ylmethyl group

These structural components contribute to its solubility and reactivity, making it a candidate for various biological interactions.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory conditions. The presence of the methoxy group is believed to enhance binding affinity to these enzymes, thereby improving its anti-inflammatory efficacy .

Molecular docking studies suggest that the compound effectively binds to COX enzymes, inhibiting their activity and reducing prostaglandin synthesis, which plays a pivotal role in inflammation pathways. The following table summarizes key findings related to its biological activity:

Activity Target Effect Mechanism
Anti-inflammatoryCOX-1 and COX-2Inhibition of enzyme activityBinding affinity enhanced by methoxy group
CytotoxicityCancer cell linesInduces apoptosisInteraction with cellular pathways
AntimicrobialVarious pathogensInhibitory effectsPotential disruption of bacterial cell wall

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Notably:

  • In Vitro Studies : Laboratory experiments demonstrated that the compound significantly reduced inflammatory markers in cell cultures treated with pro-inflammatory stimuli. The IC50 values for COX inhibition were reported to be lower than those of standard anti-inflammatory drugs.
  • Molecular Dynamics Simulations : These simulations revealed that the compound interacts primarily through hydrophobic contacts with the target proteins, suggesting a strong binding affinity that could translate to enhanced therapeutic effects .
  • Comparative Analysis : In studies comparing structurally similar compounds, this compound exhibited superior anti-inflammatory properties compared to derivatives lacking the methoxy or pyridine groups. This highlights the importance of specific functional groups in modulating biological activity.

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